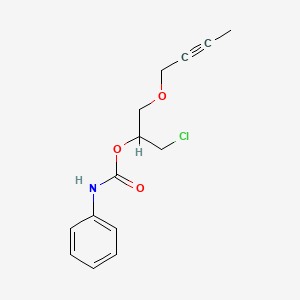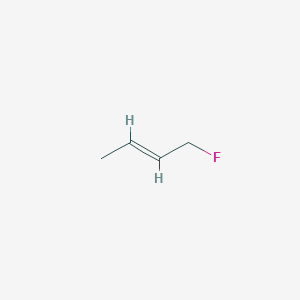
Lithium, (4-ethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, (4-ethoxyphenyl)- is an organolithium compound where a lithium atom is bonded to a 4-ethoxyphenyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilicity and basicity. The presence of the 4-ethoxyphenyl group in this compound can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Lithium, (4-ethoxyphenyl)- typically involves the reaction of 4-ethoxyphenyl halides with lithium metal. One common method is the reaction of 4-ethoxyphenyl bromide with lithium in anhydrous ether. The reaction is carried out under an inert atmosphere to prevent the reaction of lithium with moisture or oxygen. The general reaction is as follows:
C6H4(OC2H5)Br+2Li→C6H4(OC2H5)Li+LiBr
Industrial Production Methods
Industrial production of organolithium compounds often involves similar methods but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. The reaction conditions are carefully controlled to ensure high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, (4-ethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium phenoxide and lithium ethoxide.
Reduction: Can reduce certain organic compounds due to its strong nucleophilicity.
Substitution: Participates in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at room temperature.
Reduction: Often requires the presence of a suitable electrophile.
Substitution: Commonly carried out in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Lithium phenoxide and lithium ethoxide.
Reduction: Various reduced organic compounds depending on the substrate.
Substitution: Substituted organic compounds with the 4-ethoxyphenyl group.
Aplicaciones Científicas De Investigación
Lithium, (4-ethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential effects on biological systems, although specific applications are less common.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Lithium, (4-ethoxyphenyl)- involves its strong nucleophilicity and basicity. It can attack electrophilic centers in organic molecules, leading to the formation of new bonds. The lithium atom can also coordinate with various functional groups, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium, (4-methoxyphenyl)-
- Lithium, (4-methylphenyl)-
- Lithium, (4-chlorophenyl)-
Uniqueness
Lithium, (4-ethoxyphenyl)- is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other organolithium compounds. The ethoxy group can also participate in additional chemical reactions, providing further versatility in synthetic applications.
Propiedades
Número CAS |
51265-83-9 |
|---|---|
Fórmula molecular |
C8H9LiO |
Peso molecular |
128.1 g/mol |
Nombre IUPAC |
lithium;ethoxybenzene |
InChI |
InChI=1S/C8H9O.Li/c1-2-9-8-6-4-3-5-7-8;/h4-7H,2H2,1H3;/q-1;+1 |
Clave InChI |
ZANYWYSAGMYFFX-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCOC1=CC=[C-]C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)

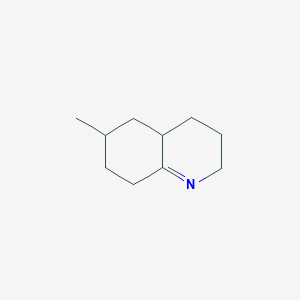
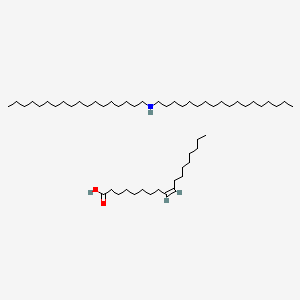
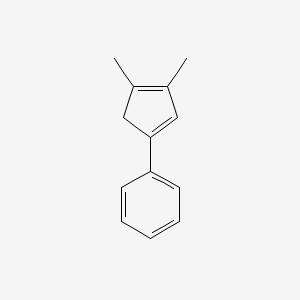
methanone](/img/structure/B14648786.png)
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
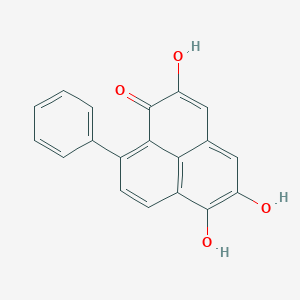

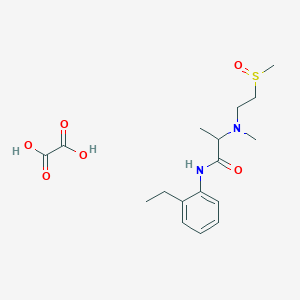
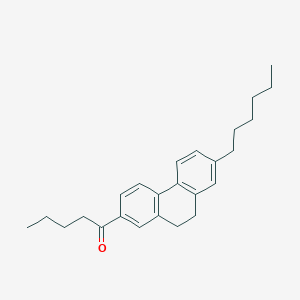
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)
